molecular formula C13H19NO2 B15306788 Ethyl 4-(4-(aminomethyl)phenyl)butanoate

Ethyl 4-(4-(aminomethyl)phenyl)butanoate

Cat. No.: B15306788
M. Wt: 221.29 g/mol
InChI Key: YEZODOSKIMQNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(aminomethyl)phenyl)butanoate is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.295 g/mol . It is a derivative of butanoic acid and features an ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(aminomethyl)phenyl)butanoate typically involves the esterification of 4-(aminomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(aminomethyl)phenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-(aminomethyl)phenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(aminomethyl)phenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological receptors or enzymes. The pathways involved may include binding to neurotransmitter receptors or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(aminomethyl)benzoate
  • Methyl 4-(aminomethyl)benzoate
  • Butyl 4-(aminomethyl)benzoate

Uniqueness

Ethyl 4-(4-(aminomethyl)phenyl)butanoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 4-[4-(aminomethyl)phenyl]butanoate

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3

InChI Key

YEZODOSKIMQNKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.